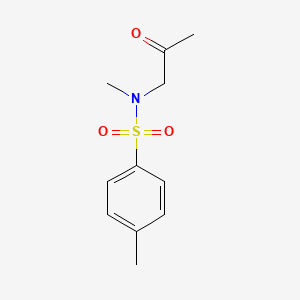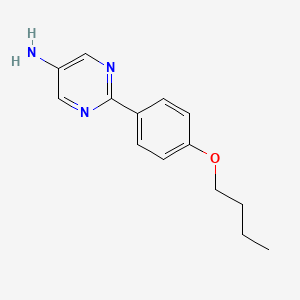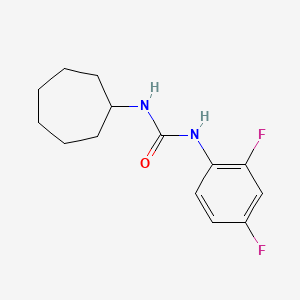![molecular formula C19H20FNO B5403465 N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide, also known as DMFA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of acrylamide and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide involves its ability to bind to the active site of enzymes and inhibit their activity. N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been found to bind to the copper ion in the active site of tyrosinase, which is essential for the catalytic activity of the enzyme. This leads to the inhibition of melanin synthesis, which makes N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide a potential candidate for the development of skin whitening agents.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases. N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has also been found to exhibit potent anti-inflammatory activity, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. However, N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide also has some limitations. It is a relatively new compound, and its safety and toxicity profile are not well established. Further studies are needed to determine its safety and toxicity before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide. One potential direction is the development of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide-based drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and glaucoma. Another potential direction is the development of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide-based skin whitening agents. Further studies are also needed to determine the safety and toxicity profile of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide and its potential side effects. Overall, N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has shown great promise as a potential candidate for the development of drugs for the treatment of various diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide involves the reaction of 3-(2-fluorophenyl)acryloyl chloride with N-(3,4-dimethylphenethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide. This method has been optimized to produce high yields of N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide has been widely studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and carbonic anhydrase. This makes N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide a potential candidate for the development of drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and glaucoma.
Eigenschaften
IUPAC Name |
(E)-N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13-8-9-17(12-14(13)2)15(3)21-19(22)11-10-16-6-4-5-7-18(16)20/h4-12,15H,1-3H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIMOFUXYBJMAL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C=CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)/C=C/C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5403404.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)

![4-[(dimethylamino)methyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-azepanol](/img/structure/B5403420.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(2-methylpyridin-3-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403433.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5403436.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403444.png)
![ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)